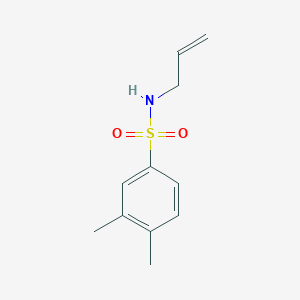

![molecular formula C25H18O8 B2983821 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate CAS No. 859664-73-6](/img/structure/B2983821.png)

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a benzo[d][1,3]dioxole moiety, which is a common structure in many organic compounds, particularly in pharmaceuticals and agrochemicals . It also contains a benzofuran moiety, which is a heterocyclic compound that is also found in various pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzo[d][1,3]dioxin-4-one derivatives can be synthesized from salicylic acids and acetylenic esters. The reaction is mediated by CuI and NaHCO3 in acetonitrile .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The benzo[d][1,3]dioxole and benzofuran moieties would contribute to the rigidity of the molecule, potentially affecting its reactivity and interactions with other molecules .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the benzo[d][1,3]dioxole moiety could potentially undergo electrophilic aromatic substitution reactions .Scientific Research Applications

Synthesis and Chemical Properties

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate, due to its complex structure, is involved in various chemical syntheses and applications. Gabriele et al. (2006) demonstrated a new synthesis route for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, which are structurally related to the compound . This synthesis involves a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, showing a significant degree of stereoselectivity, with the Z isomers being preferentially formed. This method underscores the compound's potential as a precursor in synthesizing benzodioxine and benzoxazine derivatives, which have applications in material science and pharmaceuticals (Gabriele et al., 2006).

Catalytic and Sensing Applications

The compound's structural complexity allows for the exploration of its use in catalytic and sensing applications. Wang et al. (2019) explored Zn(II)-based metal-organic frameworks derived from dicarboxylate ligand and N-donor ligands, showcasing their luminescent properties for selective detection of picric acid. Although not directly related to the compound , this research highlights the potential of structurally complex compounds for the development of materials with specific sensing capabilities, suggesting a possible area of application for the synthesis and functional exploration of this compound in the field of chemical sensors and luminescent materials (Wang et al., 2019).

Polymer Science

In polymer science, the compound's derivatives show potential for bio-based materials. Wang and colleagues (2012) synthesized fully bio-based benzoxazine monomers, highlighting how derivatives of such complex compounds can be utilized to design new polymeric materials with desirable thermal and mechanical properties. This suggests that this compound could serve as a precursor in the synthesis of novel bio-based polymers, contributing to advancements in sustainable materials (Wang et al., 2012).

Future Directions

Properties

IUPAC Name |

[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 3,4-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O8/c1-28-18-8-4-15(11-21(18)29-2)25(27)32-16-5-6-17-20(12-16)33-23(24(17)26)10-14-3-7-19-22(9-14)31-13-30-19/h3-12H,13H2,1-2H3/b23-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWASVLQPHTUQG-RMORIDSASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

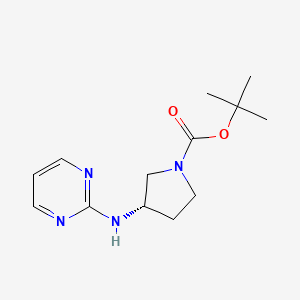

![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-iodobenzamide](/img/structure/B2983738.png)

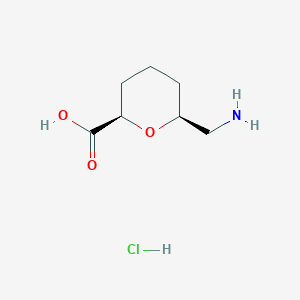

![N-(2,4-Dimethoxyphenyl)-2-(2,5-dioxo-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)acetamide](/img/structure/B2983742.png)

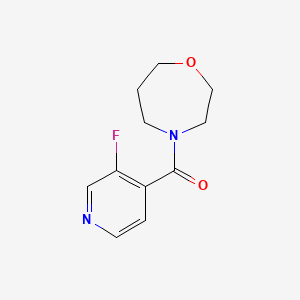

![1,1-Bis[(3-fluorophenyl)methyl]hydrazine dihydrochloride](/img/structure/B2983748.png)

![5-Bromo-2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2983749.png)

![Ethyl 2-(2-chlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2983752.png)

![4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol](/img/structure/B2983755.png)

![1,5-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2983756.png)

![[1,2,4]Triazolo[4,3-b]pyridazin-6-ol](/img/structure/B2983757.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2983759.png)

![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-fluorobenzyl)urea](/img/structure/B2983760.png)